Product packaging for Fmoc-3-nitro-D-phenylalanine(Cat. No.:CAS No. 478183-71-0)

Fmoc-3-nitro-D-phenylalanine

Cat. No.: B557902
CAS No.: 478183-71-0
M. Wt: 432.4 g/mol
InChI Key: UDIZJKKIJYRJIN-JOCHJYFZSA-N
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Description

Significance of Fmoc-3-nitro-D-phenylalanine in Chemical Biology and Medicinal Chemistry

The importance of this compound lies in its utility as a versatile building block for creating novel peptides with specific properties. chemimpex.com It is a key component in solid-phase peptide synthesis (SPPS), a cornerstone technique for assembling peptide sequences with high purity. chemimpex.com

The presence of the nitro group on the phenyl ring is particularly significant as it enhances the compound's reactivity and provides a chemical handle for post-synthesis modifications. chemimpex.comchemimpex.com This allows for the development of peptide-based therapeutics with improved efficacy and selectivity. chemimpex.com Researchers utilize this compound to explore new drug candidates and study protein interactions and enzyme activity. chemimpex.com

Key applications in these fields include:

Drug Development : The compound's unique structure is valuable for designing novel therapeutic agents. chemimpex.com It facilitates the synthesis of bioactive peptides that can target specific biological pathways. chemimpex.comchemimpex.com

Bioconjugation : this compound can be used in processes to link peptides to other molecules, such as proteins or antibodies, which is a critical step in creating targeted drug delivery systems and diagnostic tools. chemimpex.comchemimpex.com

Neuroscience Research : It is employed in neurobiological studies to understand the function of peptides in the central nervous system, contributing to advancements in neuropharmacology. chemimpex.comchemimpex.com

Fluorescent Labeling : The compound can be chemically modified to create fluorescent probes. chemimpex.comchemimpex.com These probes are used in cellular imaging to help visualize proteins and peptides, which is crucial for understanding cellular mechanisms. chemimpex.com

Importance of D-Amino Acids in Peptide and Medicinal Chemistry Research

In nature, proteins are almost exclusively composed of amino acids in their left-handed, or L-, configuration. jpt.com D-amino acids, their non-superimposable mirror images (enantiomers), are far less common but play crucial roles in research and drug development. jpt.comrsc.org

The primary reason for incorporating D-amino acids like D-phenylalanine into synthetic peptides is to increase their stability against enzymatic degradation. jpt.combiopharmaspec.comlifetein.com Most proteases—enzymes that break down proteins and peptides—are stereospecific and are designed to recognize and cleave peptide bonds between L-amino acids. frontiersin.org Peptides made with one or more D-amino acids are resistant to these proteases, which significantly increases their half-life and stability in biological systems like human serum. biopharmaspec.comlifetein.com This enhanced stability is a critical attribute for developing effective peptide-based drugs, as it allows the therapeutic to remain active in the body for a longer period. jpt.combiopharmaspec.com

Beyond stability, the inclusion of D-amino acids can influence the three-dimensional structure (conformation) of a peptide. lifetein.com This can be used strategically to design peptides that fold into specific shapes to facilitate binding to a biological target. lifetein.com While less common, D-amino acids are found in some naturally occurring molecules, including certain antimicrobial peptides produced by bacteria and venom peptides from animals like spiders and snails. rsc.orglifetein.com

Chemical Data

PropertyValue
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitrophenyl)propanoic acid
Synonyms Fmoc-D-Phe(3-NO2)-OH, N-Fmoc-3-nitro-D-phenylalanine
Molecular Formula C₂₄H₂₀N₂O₆
Molecular Weight 432.4 g/mol chemimpex.com
Appearance White solid/powder chemimpex.com
Chirality D-enantiomer

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H20N2O6 B557902 Fmoc-3-nitro-D-phenylalanine CAS No. 478183-71-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O6/c27-23(28)22(13-15-6-5-7-16(12-15)26(30)31)25-24(29)32-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIZJKKIJYRJIN-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426510
Record name Fmoc-3-nitro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478183-71-0
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-nitro-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478183-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-3-nitro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Fmoc 3 Nitro D Phenylalanine and Its Derivatives

Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc-3-nitro-D-phenylalanine as a Building Block

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient construction of peptides on a solid support. bachem.com The use of this compound within this framework allows for the precise insertion of this non-canonical amino acid into desired peptide chains. chemimpex.com

General Principles of Fmoc SPPS

Fmoc-based solid-phase peptide synthesis (SPPS) is a widely adopted method for creating peptides in a controlled and stepwise manner. bachem.com The fundamental principle involves attaching the C-terminal amino acid of the target peptide to an insoluble polymer resin. bachem.comoup.com The synthesis proceeds by adding subsequent amino acids one by one to the growing peptide chain. altabioscience.com

A key aspect of this methodology is the use of protecting groups. altabioscience.comlsu.edu The α-amino group of each incoming amino acid is temporarily protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. altabioscience.com This prevents unwanted reactions, such as self-polymerization, during the coupling step. altabioscience.com Any reactive side chains on the amino acids are also masked with more permanent protecting groups that are stable to the conditions used for Fmoc group removal. oup.com

The synthesis cycle consists of two main steps: deprotection and coupling. bachem.com

Deprotection: The Fmoc group is removed from the N-terminal amino acid of the resin-bound peptide. This is typically achieved using a mild base, most commonly a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgbiotage.com This step exposes a free amino group, ready for the next coupling reaction.

Coupling: The next Fmoc-protected amino acid is introduced with its carboxyl group activated by a coupling reagent. oup.com This activated amino acid then reacts with the free amino group on the resin-bound peptide, forming a new peptide bond. altabioscience.com Excess reagents and byproducts are then washed away, a significant advantage of the solid-phase approach. bachem.comoup.com

This cycle is repeated until the desired peptide sequence is assembled. bachem.com The orthogonality of the Fmoc/tBu (tert-butyl) strategy is a major advantage; the base-labile Fmoc group can be removed without affecting the acid-labile side-chain protecting groups. peptide.comnih.gov Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid cocktail such as trifluoroacetic acid (TFA). sigmaaldrich.com The ability to monitor the deprotection step by measuring the UV absorbance of the released fluorene (B118485) byproduct allows for the automation of the process. bachem.comnih.gov

Integration of this compound into Peptide Sequences

The incorporation of this compound into peptide sequences follows the standard Fmoc-SPPS protocol. chemimpex.com As a building block, it allows for the introduction of a nitro group at a specific position within the peptide chain. chemimpex.com The nitro group itself is stable to the standard conditions of Fmoc-SPPS, including the repeated piperidine treatments for Fmoc deprotection and the final cleavage from the resin using strong acids like TFA. Research has shown that the nitro group on a phenylalanine ring remains intact during the reduction of other protecting groups under certain hydrogenation conditions, highlighting its stability. researchgate.net

The presence of the nitro group on the aromatic ring can be used for further chemical modifications post-synthesis. For instance, the nitro group can be reduced to an amine, which can then be used for conjugation to other molecules, such as fluorescent dyes or drug payloads. This makes this compound a valuable tool for creating complex bioconjugates and peptide-based therapeutics. chemimpex.com The synthesis of peptides containing nitrophenylalanine has been utilized in the development of photoreactive peptides, where the nitro group can be part of a photolabile linker system. pacific.edu

Challenges in synthesizing peptides containing modified amino acids can sometimes arise from steric hindrance or altered reactivity. However, the use of potent coupling reagents can overcome these issues. frontiersin.org The integration of this compound is generally straightforward, allowing for its use in the synthesis of a wide range of peptide analogues for various research applications, including the study of protein-protein interactions and enzyme activity. chemimpex.com

Coupling Reagents and Conditions for this compound Incorporations

The formation of a peptide bond between the carboxylic acid of an incoming amino acid and the free amine of the growing peptide chain requires the activation of the carboxyl group. uniurb.itmdpi.com This is achieved using coupling reagents. For the incorporation of this compound, a variety of standard and advanced coupling reagents used in Fmoc-SPPS are applicable.

Common Coupling Reagents:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classical coupling reagents. lsu.edu They react with the carboxylic acid to form a reactive O-acylisourea intermediate. To suppress side reactions and reduce racemization, they are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma). nih.govuniurb.it

Onium Salts: Phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU, HCTU) are highly efficient coupling reagents. nih.govuniurb.it They react with the Fmoc-amino acid to form a highly reactive activated ester in situ, which then rapidly acylates the N-terminal amine of the peptide chain. uniurb.it HATU is particularly effective for coupling sterically hindered amino acids. nih.gov

Table 1: Common Coupling Reagents in Fmoc-SPPS

Reagent Class Examples Additive(s) Key Characteristics
Carbodiimides DIC, DCC HOBt, Oxyma Cost-effective; can avoid racemization with additives. nih.govresearchgate.net
Phosphonium Salts BOP, PyBOP High reactivity.
Aminium/Uronium Salts HBTU, HATU, HCTU HOAt, 6-Cl-HOBt Very efficient, fast reaction times, suitable for hindered couplings. nih.govnih.gov

Coupling Conditions:

The coupling reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). frontiersin.org An excess of the Fmoc-amino acid and the coupling reagent is used to drive the reaction to completion. oup.com A tertiary base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, is often added to maintain basic conditions and neutralize any acidic byproducts. nih.gov For sterically demanding couplings, such as those involving this compound, extended reaction times or the use of more potent activators like HATU may be necessary to ensure complete incorporation. frontiersin.org Microwave-assisted SPPS can also be employed to accelerate coupling steps and improve efficiency. researchgate.net

Resin Selection and Linker Chemistry in this compound-Based SPPS

The choice of resin and linker is critical in SPPS as it determines the C-terminal functionality of the final peptide and the conditions required for its cleavage. biosynth.com The linker must be stable throughout the synthesis, particularly to the basic conditions used for Fmoc group removal, but cleavable at the end of the synthesis without degrading the peptide. biosynth.com

Resins for Peptide Acids: For the synthesis of peptides with a C-terminal carboxylic acid, benzyl (B1604629) alcohol-type linkers are commonly used. sigmaaldrich.com

Wang Resin: This is a standard resin for Fmoc-SPPS that yields a C-terminal acid upon cleavage with a strong acid like TFA. sigmaaldrich.com

2-Chlorotrityl Chloride (2-CTC) Resin: This is a highly acid-sensitive resin that allows for the cleavage of the peptide under very mild acidic conditions. sigmaaldrich.com This is advantageous for preparing protected peptide fragments or for peptides containing acid-sensitive modifications. It also helps to suppress side reactions like diketopiperazine formation, particularly when proline or glycine (B1666218) are the first or second residues. sigmaaldrich.comacs.org

Resins for Peptide Amides: If a C-terminal amide is desired, specialized resins are required.

Rink Amide Resin: This is the most common resin for producing peptide amides via Fmoc-SPPS. sigmaaldrich.com The linker is cleaved with TFA to release the C-terminally amidated peptide. sigmaaldrich.com

Sieber Amide Resin: This is a more acid-labile alternative to the Rink Amide resin, allowing for cleavage under milder conditions. pacific.edu

The choice of resin for a synthesis involving this compound would depend on the desired C-terminal group of the final peptide. The nitro group on the phenylalanine side chain is stable to the cleavage conditions for all these common resins. researchgate.net For instance, a triazene (B1217601) linker strategy has been reported for anchoring phenylalanine to a resin through its side chain, allowing for further modifications and cleavage under mild acidic conditions. researchgate.net

Table 2: Common Resins and Linkers for Fmoc-SPPS

Resin/Linker Type C-Terminal Product Cleavage Condition Key Features
Wang Peptide Acid Strong acid (e.g., 95% TFA) sigmaaldrich.com Standard choice for peptide acids. sigmaaldrich.com
2-Chlorotrityl Peptide Acid / Protected Peptide Mild acid (e.g., 1-2% TFA) researchgate.net Suppresses racemization and diketopiperazine formation. sigmaaldrich.com
Rink Amide Peptide Amide Strong acid (e.g., 95% TFA) sigmaaldrich.com Standard choice for peptide amides. sigmaaldrich.com
Sieber Amide Peptide Amide Mild acid pacific.edu Acid-sensitive alternative to Rink Amide. pacific.edu

Deprotection Strategies for the Fmoc Group in the Context of Nitro-Phenylalanine

The removal of the Nα-Fmoc protecting group is a critical step in each cycle of SPPS. bachem.com The standard method involves treating the peptide-resin with a solution of a secondary amine, typically 20% piperidine in DMF. wikipedia.org The mechanism proceeds via a base-catalyzed β-elimination, which cleaves the Fmoc group. biotage.com The resulting dibenzofulvene byproduct is scavenged by the piperidine to prevent side reactions. wikipedia.org

The presence of a nitro-phenylalanine residue in the peptide chain does not interfere with this standard deprotection strategy. researchgate.net The nitro group is an electron-withdrawing group, but it is stable to the basic conditions of piperidine treatment. researchgate.net

However, certain peptide sequences can be problematic. For example, sequences containing aspartic acid are prone to aspartimide formation upon exposure to base. nih.gov In such cases, modified deprotection cocktails can be used. Adding 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can accelerate Fmoc removal, which can be beneficial for difficult or aggregating sequences. peptide.comacs.org For instance, a cocktail of 2% DBU and 5% piperazine (B1678402) in NMP has been shown to minimize diketopiperazine formation. acs.org Other bases like sodium azide (B81097) have also been explored for Fmoc deprotection under base-free conditions, providing an alternative for sensitive substrates. researchgate.net

While these alternative strategies exist for problematic sequences, for most syntheses involving this compound, the standard 20% piperidine/DMF treatment is effective and sufficient for complete Fmoc removal without affecting the nitro-containing side chain. wikipedia.orgresearchgate.net

Solution-Phase Synthesis of this compound and its Precursors

While SPPS is dominant, solution-phase synthesis remains important, particularly for the large-scale production of peptides and for the synthesis of the amino acid building blocks themselves. ekb.eg

The synthesis of this compound starts with the D-phenylalanine precursor. Various methods exist for synthesizing D-phenylalanine derivatives, including chemoenzymatic cascades and asymmetric hydrogenation. nih.govacs.org For instance, substituted D-phenylalanines can be produced with high optical purity from cinnamic acids using phenylalanine ammonia (B1221849) lyases (PAL). nih.govwiley.com

Once the 3-nitro-D-phenylalanine precursor is obtained, the Fmoc group is introduced to protect the α-amino group. This is typically achieved by reacting the amino acid with an Fmoc-donating reagent under basic conditions. total-synthesis.com

Common reagents for Fmoc protection include:

9-fluorenylmethyl chloroformate (Fmoc-Cl): This is a classic, highly reactive reagent. The reaction is often performed under Schotten-Baumann conditions (e.g., sodium bicarbonate in a water/dioxane mixture). total-synthesis.com

9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu): This reagent is more stable than Fmoc-Cl and is commonly used to reduce the formation of side products like dipeptides during the protection step. total-synthesis.com

The general procedure involves dissolving the 3-nitro-D-phenylalanine in an aqueous basic solution (e.g., sodium bicarbonate) and then adding the Fmoc reagent (Fmoc-Cl or Fmoc-OSu). The reaction mixture is stirred, and after completion, the product is isolated by acidification and extraction.

Solution-phase peptide synthesis using the resulting this compound building block can also be performed. This involves activating the carboxyl group of the Fmoc-amino acid and reacting it with the free amino group of another amino acid ester in solution. mdpi.com Coupling agents like titanium tetrachloride (TiCl4) in combination with microwave irradiation have been shown to be effective for solution-phase dipeptide synthesis, compatible with Fmoc and other protecting groups. mdpi.com

Chemo- and Regioselective Derivatization of this compound

The selective modification of this compound is crucial for its application in peptide synthesis and the development of complex molecular architectures. chemimpex.comchemimpex.com The presence of multiple functional groups—the Fmoc-protected amine, the carboxylic acid, and the nitro group on the phenyl ring—necessitates highly specific, or chemo- and regioselective, reactions. These reactions allow for the targeted derivatization of one functional group without affecting the others.

A primary strategy for derivatization involves the functionalization of the phenyl ring. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce aryl or heteroaryl substituents. researchgate.net This method allows for the direct formation of biaryl-containing amino acids in good to excellent yields, which can then be used in Fmoc solid-phase peptide synthesis (SPPS). researchgate.net The reaction conditions, including the choice of catalyst, base, and solvent, must be carefully optimized to prevent the premature cleavage of the Fmoc group. researchgate.net

Another approach to derivatization is the modification of the nitro group itself. The nitro group can be reduced to an amine, which can then be further functionalized. This transformation significantly expands the range of possible derivatives. For example, the resulting amino group can be acylated, alkylated, or used in the formation of sulfonamides, providing access to a diverse library of compounds.

The carboxylic acid and the Fmoc-protected amine are typically involved in peptide bond formation. However, they can also be selectively modified. For example, the carboxylic acid can be converted to an ester or an amide, while the Fmoc group can be removed to allow for N-terminal modifications. The choice of reagents and reaction conditions is critical to ensure that these modifications occur without affecting other parts of the molecule.

The following table summarizes some of the key chemo- and regioselective derivatization strategies for this compound:

Functional Group Reaction Type Reagents and Conditions Resulting Derivative
Nitro GroupReductionH₂, Pd/CFmoc-3-amino-D-phenylalanine
Phenyl RingSuzuki-Miyaura CouplingArylboronic acid, Pd catalyst, baseFmoc-3-aryl-D-phenylalanine
Carboxylic AcidEsterificationAlcohol, acid catalystThis compound ester
Amine (after Fmoc removal)AcylationAcid chloride, baseN-acyl-3-nitro-D-phenylalanine

Stereochemical Considerations in the Synthesis of this compound and its Analogues

The stereochemistry of this compound is a critical aspect of its synthesis and application, as the biological activity of peptides and other chiral molecules is highly dependent on their three-dimensional structure. The "D" configuration of the amino acid is a non-proteinogenic stereoisomer, meaning it is not one of the 20 common amino acids found in proteins. The synthesis of this specific stereoisomer requires methods that can control the stereochemistry at the α-carbon.

One common approach to achieve high stereoselectivity is through enzymatic synthesis. Phenylalanine ammonia lyases (PALs) can be used to catalyze the hydroamination of cinnamic acid analogues to produce optically enriched α-amino acids. researchgate.net While wild-type PALs may produce a racemic mixture, engineered PALs can exhibit significantly higher selectivity for the D-enantiomer. researchgate.netnih.govnih.gov For example, a mutant of Anabaena variabilis PAL, AvPAL-N347A, showed a 2.3-fold higher stereoselectivity for D-arylalanine compared to the wild-type enzyme. nih.gov Furthermore, chemoenzymatic cascade processes, which couple PAL amination with a deracemization step, have been developed to achieve high yields and excellent optical purity of D-phenylalanine derivatives. nih.govnih.gov

Another strategy involves the use of chiral auxiliaries. beilstein-journals.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After the desired stereochemistry has been established, the auxiliary is removed. This method has been successfully used in the synthesis of various fluorinated phenylalanine analogues. beilstein-journals.org

Asymmetric phase-transfer catalysis is another powerful tool for the enantioselective synthesis of amino acids. acs.org This technique involves the use of a chiral phase-transfer catalyst to control the stereochemistry of the reaction.

The following table provides an overview of different methods used to control stereochemistry in the synthesis of D-phenylalanine analogues:

Method Key Features Example Application
Enzymatic SynthesisHigh stereoselectivity, mild reaction conditions.Use of engineered phenylalanine ammonia lyases (PALs) to produce D-phenylalanine derivatives with high enantiomeric excess. researchgate.netnih.govnih.gov
Chiral AuxiliariesCovalent attachment of a chiral group to guide the stereochemical course of a reaction.Synthesis of fluorinated phenylalanines using a chiral auxiliary to control the stereocenter. beilstein-journals.org
Asymmetric Phase-Transfer CatalysisUse of a chiral catalyst to control stereoselectivity in a biphasic system.Enantioselective synthesis of α-amino acids. acs.org
Chemoenzymatic DeracemizationCombination of enzymatic and chemical steps to resolve a racemic mixture.Coupling of PAL amination with stereoselective oxidation and nonselective reduction to obtain optically pure D-phenylalanines. nih.govnih.gov

Applications of Fmoc 3 Nitro D Phenylalanine in Peptide and Protein Research

Design and Synthesis of Peptide-Based Therapeutics

The incorporation of unnatural amino acids like Fmoc-3-nitro-D-phenylalanine is a key strategy in modern drug discovery, allowing for the creation of peptides with novel properties. This compound is particularly valuable in designing new peptide-based drugs. chemimpex.comchemimpex.com

Development of Novel Pharmaceutical Candidates

This compound serves as a fundamental building block in the solid-phase peptide synthesis (SPPS) of new pharmaceutical candidates. chemimpex.com The Fmoc-SPPS methodology allows for the precise, stepwise addition of amino acids to construct a peptide of a specific sequence. nih.gov The use of a D-amino acid, such as this compound, is a common strategy to increase the metabolic stability of the resulting peptide therapeutic. Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body. By introducing a D-amino acid, the peptide's backbone structure is altered, making it less recognizable to these enzymes and thereby extending its half-life and therapeutic window.

The presence of the nitro group on the phenyl ring is another key feature. This group can be retained in the final peptide to modulate its electronic and steric properties or it can serve as a precursor for other functional groups. For instance, the nitro group can be chemically reduced to an amino group, providing a site for further chemical modification after the peptide has been synthesized. nih.gov This versatility allows researchers to explore a wide range of structural variations to identify novel drug candidates with desired biological activities. chemimpex.com

Strategies for Enhanced Drug Efficacy and Selectivity

The introduction of this compound into a peptide sequence is a deliberate strategy to enhance the drug's efficacy and selectivity. chemimpex.comchemimpex.com The unique physicochemical properties imparted by this unnatural amino acid can significantly influence how the peptide interacts with its biological target, such as a receptor or an enzyme.

The nitro group is strongly electron-withdrawing, which alters the electronic distribution of the phenylalanine side chain. This change can lead to more specific and stronger binding interactions with the target protein through mechanisms like enhanced π-π stacking or the formation of unique hydrogen bonds. biorxiv.org By fine-tuning these intermolecular forces, researchers can design peptide molecules with higher binding affinity for their intended target.

Furthermore, improved selectivity is a critical goal in drug design to minimize off-target effects. By modifying the peptide's structure with 3-nitro-D-phenylalanine, the new conformation may fit more precisely into the binding pocket of the target protein while having a reduced affinity for other, structurally similar proteins. This leads to a more selective therapeutic agent, concentrating its activity where it is needed and reducing the likelihood of unwanted side effects. The ability to engineer these properties at the molecular level makes this compound a valuable tool for optimizing peptide drug candidates. chemimpex.comchemimpex.com

Bioconjugation Strategies Employing this compound Derivatives

Bioconjugation is the process of covalently linking a biomolecule, such as a peptide, to another molecule to create a hybrid with combined properties. rsc.orgnih.gov Derivatives of 3-nitro-D-phenylalanine are highly useful in this context, as the nitro group provides a convenient point for chemical ligation.

Attachment of Biomolecules for Targeted Delivery Systems

A primary application of bioconjugation is the development of targeted drug delivery systems. chemimpex.comchemimpex.com In this approach, a therapeutic peptide is attached to a larger molecule, such as an antibody or a polymer, that can guide the drug to a specific site in the body, like a tumor. This enhances the drug's effectiveness and reduces systemic exposure.

The process typically involves synthesizing a peptide containing 3-nitro-D-phenylalanine using Fmoc-SPPS. After the peptide is assembled, the nitro group on the phenylalanine residue is chemically reduced to a primary amine (-NH₂). nih.gov This newly formed amino group is nucleophilic and can be readily reacted with an electrophilic functional group on the targeting biomolecule. For example, it can be coupled with activated carboxylic acids (like NHS-esters) on an antibody to form a stable amide bond. rsc.org This strategy allows for the site-specific attachment of the peptide cargo, creating a targeted bioconjugate essential for modern therapeutic approaches. chemimpex.comchemimpex.com

Functionalization for Diagnostic Tool Development

The same chemical principles used for targeted delivery can be applied to create sophisticated diagnostic tools. chemimpex.comchemimpex.com Peptides designed to bind to specific disease biomarkers can be functionalized with reporter molecules for detection and imaging. nih.gov

After incorporating 3-nitro-D-phenylalanine into a peptide and reducing the nitro group to an amine, this amine can serve as an attachment point for various diagnostic labels. chemimpex.com For instance, chelating agents for radioactive metals (used in PET or SPECT imaging) or biotin (B1667282) (for use in enzyme-linked immunosorbent assays, ELISA) can be conjugated to the peptide. This functionalization turns the peptide into a probe that can specifically seek out and bind to its target, allowing for the visualization or quantification of disease markers. chemimpex.com This application is crucial for early diagnosis and for monitoring disease progression and therapeutic response. nih.gov

Development of Fluorescent and Labeled Peptide Probes

Fluorescently labeled peptides are indispensable tools in biochemistry and cell biology for studying protein-protein interactions, enzyme activity, and cellular processes in real-time. chemimpex.com The modification of this compound is a key method for producing these probes. chemimpex.com

The synthesis of a fluorescent peptide probe using this amino acid follows a clear pathway. First, this compound is incorporated at a specific position within a peptide sequence during SPPS. Once the peptide synthesis is complete, the nitro group is reduced to an amine. This amine then serves as a specific and reactive site for coupling with a fluorescent dye. nih.gov Common fluorescent labels, such as fluorescein (B123965) isothiocyanate (FITC) or derivatives of rhodamine, contain reactive groups (like isothiocyanates or NHS-esters) that readily form stable covalent bonds with the amine on the modified phenylalanine residue. biosyntan.de

This method allows for the precise placement of a fluorescent label within the peptide sequence. The resulting fluorescent peptide probe can then be used in a variety of applications, including fluorescence microscopy to visualize the localization of the peptide within cells or in FRET (Förster Resonance Energy Transfer) assays to study conformational changes and binding events. chemimpex.comchemimpex.comnih.gov

Applications in Cellular Imaging and Visualization of Biological Processes

The visualization of peptides and proteins within their native cellular environment is crucial for understanding their function, and this compound is instrumental in this pursuit. While not fluorescent itself, it can be chemically modified for use in fluorescent labeling techniques. chemimpex.com The key to this application is the nitro group on the phenyl ring.

Researchers can selectively reduce the nitro group to a primary amine. This newly formed amino group then serves as a chemical handle for conjugation with a wide variety of amine-reactive fluorescent dyes, or fluorophores. Once this fluorescently tagged amino acid is incorporated into a peptide via solid-phase peptide synthesis (SPPS), the entire peptide becomes a trackable entity within living cells. chemimpex.com This method allows for the real-time visualization of cellular processes using techniques like fluorescence microscopy. chemimpex.com The process enables researchers to observe the dynamic behavior of specific peptides, providing insights into their roles in complex biological pathways. chemimpex.comchemimpex.com

Table 1: Examples of Amine-Reactive Fluorophores for Labeling
Fluorophore ClassReactive GroupTypical Excitation (nm)Typical Emission (nm)
Succinimide Esters (e.g., NHS-Fluorescein)N-Hydroxysuccinimide (NHS) ester~494~518
Isothiocyanates (e.g., FITC)Isothiocyanate~495~519
Sulfonyl Chlorides (e.g., Dansyl Chloride)Sulfonyl chloride~335~518
Benzoxadiazoles (e.g., NBD-Cl)Chloro-substituted benzoxadiazole~465~535

Utility in Understanding Protein and Peptide Localization

Building upon its application in cellular imaging, this compound is a vital tool for determining the subcellular localization of proteins and peptides. By tracking the fluorescent signal from a peptide containing a probe derived from this modified amino acid, scientists can pinpoint its location to specific compartments such as the cytoplasm, nucleus, or mitochondria.

This technique provides more than just a static image; it allows for the observation of peptide trafficking and accumulation over time. For instance, research involving fluorophore-amino acid conjugates has demonstrated selective affinity and accumulation in specific cell types and organelles. nih.gov This principle is directly applicable to peptides synthesized with 3-amino-phenylalanine (derived from 3-nitro-phenylalanine), enabling researchers to answer critical questions about where a peptide of interest exerts its biological effects. Understanding the precise location of a peptide is often the first step in unraveling its function and mechanism of action.

Investigations into Protein-Protein Interactions and Enzyme Activity

The intricate dance of proteins interacting with each other and with enzymes governs nearly all biological functions. This compound provides a sophisticated method for dissecting these interactions with high precision. chemimpex.comchemimpex.com

Elucidating Mechanisms of Biological Recognition

The incorporation of a nitrated phenylalanine residue into a peptide sequence can serve as a powerful spectroscopic probe for studying molecular recognition events, particularly protein-protein interactions. nih.gov The nitro group is a key feature, as it can function as an efficient quencher of fluorescence through Förster Resonance Energy Transfer (FRET). nih.govscielo.br

FRET is a distance-dependent physical process by which energy is transferred non-radiatively from an excited molecular fluorophore (the donor) to another molecule (the acceptor). wiley.com In protein research, a naturally fluorescent amino acid like tryptophan can act as a donor. When a peptide containing 3-nitro-phenylalanine (the acceptor) binds to a protein near a tryptophan residue, the tryptophan's fluorescence is quenched. nih.gov The efficiency of this quenching is exquisitely sensitive to the distance between the two groups, typically within a 1-10 nanometer range. By measuring changes in fluorescence, researchers can obtain reliable data on binding affinities (Kd values), study the kinetics of interaction, and uncover subtle structural details at the ligand-protein interface. nih.gov

Table 2: Probing Protein Interactions with Nitro-Phenylalanine using FRET
FRET Donor (Intrinsic)FRET Acceptor (Incorporated)Measured OutcomeInformation Gained
Tryptophan (Trp)3-Nitro-phenylalanineDecrease in Trp fluorescence intensityBinding event confirmation
Tyrosine (Tyr)3-Nitro-phenylalanineDecrease in Tyr fluorescence intensityProximity of Tyr to the binding site
Tryptophan (Trp)3-Nitro-phenylalanineChange in FRET efficiency over timeBinding/dissociation kinetics (kon/koff)
Tryptophan (Trp)3-Nitro-phenylalanineTitration of fluorescence quenchingBinding affinity (Kd)

Design and Evaluation of Enzyme Inhibitors

This compound is a valuable building block in the rational design of enzyme inhibitors. The introduction of a nitro group into a peptide sequence can significantly alter its binding affinity and selectivity for a target enzyme. chemimpex.com The strong electron-withdrawing nature of the nitro group modifies the electronic properties of the phenyl ring, which can lead to altered interactions with residues in an enzyme's active site.

Research has demonstrated that starting materials like m-nitro-L-phenylalanine are used in the multi-step synthesis of potent and selective peptidomimetic inhibitors for enzymes such as urokinase-plasminogen activator (uPA) and transmembrane protease, serine 2 (TMPRSS2), both of which are significant targets in cancer and viral diseases, respectively. mdpi.com In one study, an inhibitor featuring a P2 phenylalanine residue achieved subnanomolar inhibition of TMPRSS2. mdpi.com The ability to incorporate this non-canonical amino acid allows medicinal chemists to fine-tune the structure of a peptide to maximize its inhibitory potency and selectivity, a critical aspect of modern drug development. diva-portal.orgnih.gov

Table 3: Research Findings on Serine Protease Inhibitors Derived from Nitrophenylalanine Precursors mdpi.com
Inhibitor CompoundKey Residue (P2)Target EnzymeInhibition Constant (Ki, nM)Selectivity Profile
Inhibitor 31PhenylalanineTMPRSS20.4High selectivity over Matriptase (Ki=252 nM) and uPA (Ki=3574 nM)
Inhibitor 32CyclohexylalanineTMPRSS234Very good selectivity over Matriptase (Ki=3333 nM) and uPA (Ki=2688 nM)

Research in Neuroscience and Neurological Disorders

The study of neuropeptides and their receptors is a cornerstone of neuroscience. This compound is used in this field to probe the complex interactions between peptide ligands and their receptors, which is fundamental to understanding neurological function and developing treatments for related disorders. chemimpex.comchemimpex.com

Studies on Neurotransmitter Interactions and Receptor Binding

Many neuropeptides, which act as signaling molecules in the brain, rely on specific amino acid residues for high-affinity binding to their G protein-coupled receptors (GPCRs). nih.govnih.gov Phenylalanine is frequently one of these critical residues. nih.gov Modifying this residue provides a direct method to study structure-activity relationships and probe the ligand-receptor binding pocket.

Research on the dimeric opioid peptide biphalin (B1667298) has shown that the symmetrical incorporation of para-nitro-phenylalanine residues enhances binding affinity for both µ- and δ-opioid receptors. nih.gov This demonstrates that the nitro group can form favorable interactions within the receptor's binding site, leading to more potent ligands. Furthermore, peptides containing modified phenylalanine residues can be designed as "affinity labels," which bind irreversibly to their target receptor. This technique is invaluable for receptor identification and characterization. The ability to synthesize peptides with precisely placed nitro-phenylalanine groups allows neuroscientists to systematically map the binding requirements of neurotransmitter systems, paving the way for the design of novel therapeutics for pain, addiction, and other neurological conditions. chemimpex.comchemimpex.com

Contributions to Neuropharmacological Advancements

This compound plays a significant role in the advancement of neuropharmacology, primarily by facilitating the synthesis of peptides that can probe and modulate neurological functions and disorders. chemimpex.com The incorporation of the D-amino acid, D-phenylalanine, is of particular interest due to its potential to inhibit enkephalin degradation, which can lead to analgesic effects. nih.gov While studies on D-phenylalanine itself have explored its role as an enkephalinase inhibitor, the use of the Fmoc-protected and nitro-substituted version allows for its precise placement within synthetic peptide sequences designed for neuropharmacological investigation. nih.govnih.gov

The nitro group on the phenylalanine ring offers a site for further chemical modification, which can be exploited to create diverse peptide analogs for structure-activity relationship studies. nih.gov This allows researchers to systematically investigate how changes in a peptide's structure affect its interaction with neurological targets. For instance, peptides synthesized using this compound can be used to explore novel therapeutic agents for targeting specific biological pathways implicated in neurological diseases. chemimpex.comchemimpex.com The D-configuration of the amino acid can also confer increased resistance to proteolytic degradation, a desirable property for peptide-based drug candidates targeting the central nervous system. The ability to create complex and stable peptide sequences is crucial for developing new tools to understand and treat conditions like chronic pain, depression, and schizophrenia, which may be linked to endorphin and enkephalin levels. nih.gov

Research ApplicationContribution of this compoundReference
Neurotransmitter Modulation Enables synthesis of peptides that can influence neurotransmitter systems by mimicking or blocking natural ligands. chemimpex.com
Enzyme Inhibition Studies Facilitates the creation of peptides to study enzymes involved in neurological processes, such as enkephalinases. nih.gov
Receptor Binding Assays Allows for the development of labeled or modified peptides to investigate receptor interactions within the nervous system. chemimpex.comchemimpex.com

Synthesis of Peptides with Unnatural Amino Acids for Functional Studies

The use of unnatural amino acids like this compound is a cornerstone of modern peptide science, enabling the creation of peptides with novel functions and properties not found in nature.

Post-translational modifications (PTMs) are crucial for the functional diversity of proteins, regulating their activity, localization, and interactions. thermofisher.com The chemical synthesis of peptides allows for the precise incorporation of modifications that can mimic or study natural PTMs. This compound is a valuable tool in this context. The nitro group can be chemically reduced to an amino group, which can then be further modified to introduce a variety of functionalities, effectively mimicking natural PTMs or creating novel ones. nih.gov

This capability is particularly important for studying the effects of specific modifications on protein function. For example, the post-translational isomerization of an L-amino acid to a D-amino acid has been shown to have a significant functional impact on certain peptides. nih.gov By using this compound in solid-phase peptide synthesis (SPPS), researchers can deterministically place a D-amino acid at a specific position in a peptide chain to investigate the functional consequences of such isomerization. nih.govnih.gov This approach provides a level of control that is difficult to achieve through biological expression systems. Furthermore, the Fmoc protecting group is compatible with a wide range of reaction conditions used to introduce other PTMs, such as phosphorylation and glycosylation, making it a versatile component in the synthesis of complex, multi-modified peptides. nih.gov

Peptide-based biomaterials, particularly hydrogels, are a rapidly growing area of research with applications in tissue engineering, drug delivery, and regenerative medicine. nih.govmdpi.com The self-assembly of short peptides, often containing unnatural amino acids, can lead to the formation of nanofibrous networks that entrap water to form hydrogels. nih.govmdpi.com Fmoc-phenylalanine derivatives are well-known for their ability to form such supramolecular hydrogels. nih.govmdpi.com

The incorporation of this compound into peptide sequences can influence the self-assembly process and the properties of the resulting biomaterial. The nitro group can alter the electronic and steric properties of the peptide, potentially leading to hydrogels with different mechanical strengths, stabilities, and release kinetics for encapsulated therapeutic agents. beilstein-journals.org The D-amino acid can enhance the proteolytic stability of the hydrogel, which is a critical factor for in vivo applications. nih.gov Moreover, the nitro group serves as a chemical handle for post-fabrication modification of the biomaterial, allowing for the attachment of bioactive molecules or crosslinking agents to further tune the material's properties. chemimpex.com Research in this area aims to develop "smart" biomaterials that can respond to specific biological cues, and the versatility of building blocks like this compound is key to achieving this goal. beilstein-journals.org

Biomaterial PropertyInfluence of this compoundReference
Self-Assembly The Fmoc group and aromatic ring promote π-π stacking, a key interaction in fibril formation. nih.gov
Mechanical Strength The specific amino acid sequence and modifications can alter the viscoelastic properties of the hydrogel. mdpi.com
Biostability The presence of a D-amino acid can increase resistance to enzymatic degradation. nih.gov
Functionalization The nitro group provides a site for chemical modification to attach other molecules. chemimpex.com

Advanced Research Areas and Future Directions with Fmoc 3 Nitro D Phenylalanine

Orthogonal Protecting Group Strategies in Complex Peptide Syntheses

In the synthesis of complex peptides, such as those with multiple branches or site-specific modifications, an orthogonal protecting group strategy is essential. biosynth.com This approach allows for the selective removal of one type of protecting group under specific conditions without affecting others. biosynth.com The standard Fmoc solid-phase peptide synthesis (SPPS) is a prime example of an orthogonal system. nih.gov It pairs the base-labile Nα-Fmoc group with acid-labile side-chain protecting groups (the t-Bu strategy). nih.govbeilstein-journals.org The Fmoc group is removed with a base like piperidine (B6355638), while side-chain protectors are cleaved with trifluoroacetic acid (TFA). beilstein-journals.org

The incorporation of Fmoc-3-nitro-D-phenylalanine introduces additional layers of orthogonality:

The Nitro Group as a Latent Functional Handle : The nitro group on the phenylalanine side chain is stable to both the basic conditions used for Fmoc removal and the acidic conditions for t-Bu group cleavage. sigmaaldrich.com This stability allows it to be carried through the entire synthesis. Subsequently, the nitro group can be selectively reduced to an amine under mild conditions (e.g., hydrogenation), creating a unique site for modification. This newly formed amino group can be used for:

Bioconjugation : Attaching other molecules like fluorophores, biotin (B1667282), or polyethylene (B3416737) glycol (PEG) linkers. unc.educhemimpex.comchemimpex.com

Branching : Initiating the synthesis of a second peptide chain to create branched peptides. sigmaaldrich.com

Cyclization : Forming a lactam bridge with a side-chain carboxylic acid.

Compatibility with Other Orthogonal Groups : The stability of the nitro group makes it compatible with other widely used orthogonal protecting groups, such as Alloc, ivDde, and Mtt. sigmaaldrich.comnih.gov These groups are removed under distinct conditions (e.g., palladium catalysis for Alloc, hydrazine (B178648) for ivDde), enabling highly complex, multi-functionalized peptide architectures. sigmaaldrich.comnih.gov

The following table summarizes various protecting groups used in Fmoc-SPPS, highlighting the orthogonal nature that is critical for complex syntheses.

Protecting GroupTypical Protected FunctionalityCleavage ConditionsOrthogonal to Fmoc/tBu
Fmoc α-Amine20% Piperidine in DMF-
tBu (tert-Butyl) Side-chain (Asp, Glu, Ser, Thr, Tyr)Trifluoroacetic Acid (TFA)Yes
ivDde/Dde Side-chain Amine (Lys, Orn)2% Hydrazine in DMFYes
Alloc Side-chain Amine/Hydroxyl/CarboxylPd(PPh₃)₄ / ScavengerYes
Mtt/Mmt Side-chain Amine (Lys), Imidazole (His)1% TFA in DCM (mild acidolysis)Yes (Quasi-orthogonal)
Nitro (on Phe) Side-chain Aromatic RingReduction (e.g., SnCl₂, H₂/Pd-C)Yes

Table 1: Comparison of orthogonal protecting groups and their cleavage conditions in peptide synthesis. beilstein-journals.orgsigmaaldrich.com

Automation and High-Throughput Synthesis of this compound-Containing Peptides

The development of Fmoc chemistry was a significant step forward for the automation of peptide synthesis. nih.gov Unlike the harsh acid (HF) used in Boc-based strategies, the milder conditions of Fmoc-SPPS are more compatible with automated instrumentation and allow for the synthesis of modified peptides. nih.govbeilstein-journals.org Automated peptide synthesizers, including microwave-assisted instruments, have drastically increased the speed and efficiency of producing peptides. unc.eduintavispeptides.com

This compound is fully compatible with these automated platforms. unc.eduunc.edu Its use as a standard building block allows for its seamless incorporation into peptide sequences without manual intervention. This automation is crucial for high-throughput synthesis, which aims to produce large libraries of peptides for screening purposes, such as in drug discovery. formulationbio.comnih.gov Facilities specializing in high-throughput synthesis can generate hundreds of peptides, including those containing unnatural amino acids like D-isomers and other modified residues, in a matter of weeks. unc.edu

Key features of automated SPPS that facilitate this research include:

Parallel Synthesis : Multiple, unique peptides can be synthesized simultaneously in different reaction vessels. intavispeptides.com

Speed : Modern microwave synthesizers can reduce the time for a single amino acid coupling cycle to just a few minutes. unc.edu

Consistency and Purity : Automation minimizes human error, leading to higher purity and more reliable yields. formulationbio.com

Efficiency : Automated washing and reagent delivery steps reduce solvent and reagent waste. formulationbio.com

Rational Design of Peptides Incorporating this compound for Specific Biological Functions

Rational design involves creating peptides with specific, predetermined properties by making strategic changes to their amino acid sequence and structure. nih.govrsc.org Incorporating this compound is a powerful tool in this process for several reasons:

Enhanced Proteolytic Stability : Peptides are often quickly degraded by proteases in the body. The inclusion of D-amino acids, which are not recognized by most natural proteases, can significantly increase a peptide's stability and in vivo half-life. intavispeptides.comnih.gov This modification has been shown to enhance the antimicrobial activity of certain peptides. nih.gov

Conformational Constraint : The bulky Fmoc group and the specific stereochemistry of the D-amino acid can induce specific secondary structures, such as β-turns or helices. mdpi.com This structural constraint can lock the peptide into its biologically active conformation, improving its binding affinity and specificity for its target. mdpi.com

Modulation of Physicochemical Properties : The electron-withdrawing nitro group alters the electronic character of the phenyl ring. acs.org This can influence non-covalent interactions like π-π stacking, which are critical for receptor binding and the self-assembly of peptide nanostructures. nih.govresearchgate.net This allows for the fine-tuning of a peptide's biological activity and material properties. chemimpex.com

Research has shown that single D-amino acid substitutions can dramatically improve the therapeutic index of antimicrobial peptides. nih.gov Furthermore, the incorporation of unnatural amino acids is a key strategy in the development of novel therapeutics, including peptidomimetics with enhanced efficacy and selectivity. chemimpex.comchemimpex.comchemimpex.com

Computational Chemistry and Modeling Approaches for this compound-Derived Peptides

Computational methods have become indispensable for guiding the rational design of peptides. nih.gov These approaches allow researchers to predict how the inclusion of an unnatural amino acid like 3-nitro-D-phenylalanine will affect a peptide's structure and function before undertaking costly and time-consuming synthesis.

Quantum Mechanical (QM) Methods : QM approaches, such as Density Functional Theory (DFT), can provide detailed insight into the electronic properties of the molecule. nih.gov These methods are used to calculate how the nitro group affects the charge distribution and reactivity of the phenyl ring, which is crucial for understanding its interaction with biological targets.

Docking and Scoring : Computational docking programs can predict how a designed peptide will bind to the active site of a target protein. nih.gov By using scoring functions to estimate binding affinity, researchers can screen many potential peptide sequences virtually, prioritizing the most promising candidates for synthesis. nih.gov

These computational tools help build a structure-activity relationship (SAR), providing a deeper understanding of how specific chemical modifications translate into biological effects. mdpi.com

Emerging Applications in Chemical Biology and Material Science

The unique properties of this compound are paving the way for its use in innovative applications beyond traditional peptide therapeutics.

Chemical Biology : The ability to selectively reduce the nitro group to an amine provides a chemical handle for creating molecular probes. chemimpex.comchemimpex.com By attaching a fluorophore to this site, researchers can create fluorescently labeled peptides to visualize cellular processes, track protein localization in real-time, or study receptor-ligand interactions. chemimpex.comacs.org This makes it a valuable tool for fundamental research in neuroscience and cell biology. chemimpex.comchemimpex.com

Material Science : Low-molecular-weight peptide derivatives, particularly those with aromatic moieties like Fmoc-phenylalanine, can self-assemble into well-ordered nanostructures such as fibrils, nanotubes, and hydrogels. researchgate.netnih.govrsc.orgbeilstein-journals.org The nitro group on the phenyl ring significantly influences these self-assembly processes through π-π stacking and dipolar interactions. acs.orgresearchgate.net Studies on Fmoc-p-nitrophenylalanine have shown it self-assembles into hydrogel fibrils that can dynamically transform into more stable crystalline microtubes. nih.gov This behavior opens up possibilities for creating "smart" biomaterials with tunable properties. These self-assembled hydrogels are being explored for applications in:

Tissue Engineering : As scaffolds for 3D cell culture. nih.gov

Drug Delivery : For the sustained release of therapeutic agents. researchgate.net

Antimicrobial Surfaces : Hydrogels made from antimicrobial peptide sequences can prevent bacterial proliferation. beilstein-journals.org

Analytical and Mechanistic Considerations in Research Involving Fmoc 3 Nitro D Phenylalanine

Monitoring and Optimization of Fmoc Solid-Phase Peptide Synthesis

The successful incorporation of modified amino acids like Fmoc-3-nitro-D-phenylalanine into a peptide sequence via solid-phase peptide synthesis (SPPS) necessitates rigorous monitoring and optimization of both the deprotection and coupling steps. chempep.comiris-biotech.de This ensures high purity and yield of the final peptide.

In-Situ Analysis of Fmoc Deprotection

The removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step in SPPS. peptide.com A common method for in-situ analysis of Fmoc deprotection involves UV-Vis spectroscopy. iris-biotech.detec5usa.com The Fmoc group is cleaved by a base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). peptide.comrsc.org This process releases dibenzofulvene (DBF), which subsequently reacts with piperidine to form a piperidine-DBF adduct. peptide.comacs.org This adduct is a strong chromophore, and its concentration can be quantified by measuring the UV absorbance at specific wavelengths, typically around 301 nm. iris-biotech.dersc.orgrsc.org

Automated peptide synthesizers often utilize this property for real-time monitoring. peptide.comuzh.ch By continuously measuring the absorbance of the solution flowing from the reaction vessel, the synthesizer can determine the completion of the deprotection reaction. uzh.ch The point at which the absorbance plateaus indicates that no more Fmoc groups are being removed. peptide.com This data can also be used to calculate the loading capacity of the resin. iris-biotech.dersc.org

ParameterMethodPrincipleTypical Wavelength
Fmoc Deprotection UV-Vis SpectroscopyQuantification of the piperidine-dibenzofulvene adduct formed upon Fmoc group removal. iris-biotech.deacs.org~301 nm rsc.org

It's important to note that the efficiency of Fmoc removal can be influenced by factors such as the peptide sequence and the presence of secondary structures. peptide.com In cases of slow or incomplete deprotection, alternative, stronger bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be employed, though their use requires careful consideration to avoid side reactions. peptide.comrsc.orgpeptide.com

Assessment of Coupling Efficiency

Following Fmoc deprotection, the efficiency of the subsequent coupling of the next Fmoc-protected amino acid, in this case, this compound, must be confirmed. Incomplete coupling reactions lead to the formation of deletion sequences, which can be difficult to separate from the target peptide. iris-biotech.de

Several qualitative and quantitative methods are available to assess coupling efficiency. The most common is the Kaiser test , also known as the ninhydrin (B49086) test. peptide.comfiveable.mepeptide.com This is a highly sensitive colorimetric assay that detects the presence of free primary amines on the resin-bound peptide. fiveable.me A positive result, indicated by an intense blue color, signifies the presence of unreacted amino groups and thus an incomplete coupling reaction. peptide.compeptide.com A negative result (colorless or yellow) indicates that the coupling is complete.

The Kaiser test is generally reliable but has limitations. It is not suitable for detecting secondary amines, such as the N-terminal proline. peptide.compeptide.com Additionally, certain amino acids like serine and asparagine may not give a strong positive result. Therefore, it is often recommended to use a secondary test, such as the isatin (B1672199) test or the chloranil (B122849) test, especially when dealing with challenging sequences or N-terminal proline. peptide.compeptide.com

TestPrinciplePositive ResultNegative Result
Kaiser Test Ninhydrin reacts with primary amines. fiveable.meIntense blue color peptide.comColorless or yellow
Isatin Test Detects secondary amines like proline.Blue color---
Chloranil Test Detects secondary amines.Blue color---

Quantitative analysis of coupling can also be performed by cleaving a small sample of the peptide from the resin and analyzing it by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). chempep.com This provides a more definitive assessment of the reaction's success.

Mechanistic Investigations of Fmoc Cleavage and Side Reactions

The use of Fmoc chemistry in SPPS, while generally robust, is associated with potential side reactions that can impact the purity and integrity of the final peptide. Understanding the mechanisms of these reactions is crucial for developing effective mitigation strategies.

Dibenzofulvene Adduct Formation and Mitigation Strategies

As previously mentioned, the cleavage of the Fmoc group generates dibenzofulvene (DBF). acs.org While piperidine is used to scavenge DBF, this reaction is not always completely efficient. peptide.com Unscavenged DBF is a reactive electrophile that can form adducts with the newly deprotected N-terminal amine of the growing peptide chain. peptide.comacs.org This results in chain termination and the formation of a significant impurity.

The formation of the DBF-piperidine adduct is a key step in preventing this side reaction. peptide.com The efficiency of this scavenging process can be influenced by the choice of base and the reaction conditions. While piperidine is the standard, other secondary amines have been investigated as alternatives. acs.org The primary strategy to mitigate DBF adduct formation with the peptide is to ensure a sufficient excess of the scavenging base is present during the deprotection step. peptide.com

Aspartimide Formation and Racemization Control

Aspartimide formation is a significant side reaction that can occur during Fmoc-SPPS, particularly in sequences containing aspartic acid. chempep.comiris-biotech.denih.gov This intramolecular cyclization reaction is catalyzed by both acids and bases and can occur during both the piperidine-mediated Fmoc deprotection and the final trifluoroacetic acid (TFA) cleavage steps. iris-biotech.deiris-biotech.de The formation of the five-membered aspartimide ring is often followed by epimerization at the α-carbon and subsequent ring-opening, leading to a mixture of α- and β-aspartyl peptides, as well as D- and L-isomers. nih.goviris-biotech.de

The sequence of the peptide plays a crucial role, with Asp-Gly, Asp-Asn, and Asp-Arg being particularly prone to this side reaction. nih.gov While the focus here is on this compound, the principles of aspartimide formation are relevant to any peptide synthesis involving aspartic acid or its derivatives.

Strategies to control aspartimide formation include:

Use of sterically hindered side-chain protecting groups for aspartic acid. iris-biotech.de

Addition of acidic modifiers to the deprotection solution, such as HOBt or Oxyma, which can temper the basicity. rsc.orgnih.govresearchgate.net

Incorporation of backbone-protecting groups , such as the 2,4-dimethoxybenzyl (Dmb) group, on the nitrogen of the following amino acid. peptide.comiris-biotech.de

Racemization is another concern, especially for amino acids that are prone to epimerization. highfine.com For phenylalanine derivatives, the risk of racemization during coupling is generally low due to the nature of the urethane-type Fmoc protecting group. nih.gov However, the choice of coupling reagents and the presence of strong bases can influence the degree of racemization. highfine.comluxembourg-bio.com Using milder bases and optimized coupling conditions can help to maintain the chiral integrity of this compound during its incorporation into the peptide chain. luxembourg-bio.com

Advanced Characterization Techniques for this compound Containing Peptides

Following synthesis and purification, the identity and purity of peptides containing this compound must be confirmed using advanced analytical techniques.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of the synthetic peptide. chempep.com Reverse-phase HPLC, using a C18 column and a gradient of water and acetonitrile (B52724) containing a small amount of trifluoroacetic acid, is typically employed to separate the target peptide from deletion sequences, incompletely deprotected peptides, and other byproducts.

Mass Spectrometry (MS) is indispensable for confirming the molecular weight of the synthesized peptide. wiley-vch.de Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. High-resolution mass spectrometry can provide highly accurate mass measurements, which can confirm the elemental composition of the peptide and the successful incorporation of the 3-nitro-phenylalanine residue. wiley-vch.denih.gov Tandem mass spectrometry (MS/MS) can be used to sequence the peptide, providing further confirmation of its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy can be employed for detailed structural characterization of the peptide. uq.edu.au Both one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide information about the conformation of the peptide in solution and confirm the presence and location of the nitro-phenylalanine residue. nih.govuq.edu.au

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical identity and structural integrity of this compound. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) is a powerful tool for elucidating the molecular structure of Fmoc-amino acids. For this compound, ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR confirms the carbon skeleton.

¹H NMR: The proton spectrum shows characteristic signals for the Fmoc protecting group, the D-phenylalanine core, and the nitro substituent on the aromatic ring. Key expected signals include those from the fluorenyl group's aromatic and aliphatic protons, the α- and β-protons of the amino acid backbone, and the distinct pattern of the protons on the 3-nitrophenyl ring.

¹³C NMR: The carbon spectrum complements the proton data, showing distinct resonances for the carbonyl carbons (carboxylic acid and urethane), the carbons of the fluorenyl group, and the carbons of the nitrophenyl ring. acs.org

Table 1: Expected Characteristic NMR Data for Fmoc-Phenylalanine Derivatives.
GroupTechniqueExpected Chemical Shift (δ, ppm)Notes
Fmoc Group Protons¹H NMR~7.3-7.9Multiple signals corresponding to the 8 aromatic protons of the fluorene (B118485) ring. acs.org
Fmoc Group CH & CH₂¹H NMR~4.2-4.4Signals for the methylene (B1212753) (CH₂) and methine (CH) protons of the fluorene moiety. acs.org
α-Proton¹H NMR~4.3-4.5A multiplet corresponding to the proton on the α-carbon of the amino acid. acs.org
β-Protons¹H NMR~3.1-3.3Multiplets for the two diastereotopic protons on the β-carbon.
Carboxylic Acid Carbon¹³C NMR~171-174Signal for the COOH group. acs.org
Fmoc Carbonyl Carbon¹³C NMR~156Signal for the C=O of the urethane (B1682113) linkage. acs.org

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups within the molecule. The spectrum of this compound displays characteristic absorption bands confirming its key structural features. For instance, data for the analogous compound Fmoc-4-nitro-D-phenylalanine shows typical absorbances. nih.gov

Table 2: Characteristic IR Absorption Bands for Fmoc-nitrophenylalanine Derivatives.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Urethane)Stretching~3300-3400
C=O (Carboxylic Acid)Stretching~1710-1740
C=O (Fmoc Carbamate)Stretching~1690-1720
NO₂ (Nitro Group)Asymmetric Stretching~1510-1530
NO₂ (Nitro Group)Symmetric Stretching~1340-1360
C-H (Aromatic)Stretching~3000-3100

Data derived from characteristic functional group regions and analogous compounds. nih.govresearchgate.net

Mass Spectrometry (MS)

MS is employed to determine the molecular weight of the compound and confirm its elemental composition. Electrospray Ionization (ESI) is a common technique used for analyzing Fmoc-amino acids. acs.orgrsc.org High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can definitively confirm the molecular formula (C₂₄H₂₀N₂O₆). acs.org The expected monoisotopic mass for this compound is approximately 432.13 g/mol . nih.gov

Chromatographic Techniques for Purity Assessment

The purity of this compound is critical, as impurities can lead to the formation of deletion or modified sequences during peptide synthesis. ajpamc.comsigmaaldrich.com Chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC), are the standard for purity assessment.

High-Performance Liquid Chromatography (HPLC)

Reverse-Phase HPLC (RP-HPLC) is the most widely used technique for determining the purity of Fmoc-amino acids. ajpamc.comnih.gov The method separates the target compound from synthesis-related impurities. Purity levels for commercially available this compound are often reported as ≥98% as determined by HPLC. avantorsciences.comchemimpex.com

Table 3: Typical RP-HPLC Conditions for Fmoc-Amino Acid Analysis.
ParameterTypical ConditionReference
ColumnC18 (Octadecylsilane) nih.govgoogle.com
Mobile Phase AWater with 0.05-0.1% Trifluoroacetic Acid (TFA) nih.govgoogle.com
Mobile Phase BAcetonitrile (ACN) with 0.04-0.1% Trifluoroacetic Acid (TFA) nih.govgoogle.com
ElutionGradient (e.g., increasing percentage of Mobile Phase B over time) nih.gov
Flow Rate~1.0 mL/min nih.govgoogle.com
DetectionUV Absorbance at ~220 nm or 254 nm nih.govgoogle.com

HPLC methods must be optimized to resolve key potential impurities that can arise during the synthesis of the Fmoc-amino acid. sigmaaldrich.com

Table 4: Common Process-Related Impurities in Fmoc-Amino Acids Detectable by HPLC.
Impurity TypeDescriptionPotential Impact on Peptide Synthesis
Free Amino AcidThe corresponding amino acid without the Fmoc group.Can lead to double insertion of the subsequent amino acid in the peptide chain. merck-lifescience.com.tw
Fmoc-DipeptideFormed by the reaction of the activated Fmoc-amino acid with another molecule of the same.Causes insertion of a dipeptide instead of a single amino acid. merck-lifescience.com.tw
Fmoc-β-alanine AdductsArises from the rearrangement of the Fmoc-OSu reagent used during synthesis.Leads to the insertion of Fmoc-β-alanine, a non-target amino acid. merck-lifescience.com.tw
Enantiomeric ImpurityPresence of the L-enantiomer (Fmoc-3-nitro-L-phenylalanine).Compromises the stereochemical purity of the final peptide. Requires chiral chromatography for detection. sigmaaldrich.commerck-lifescience.com.tw

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) offers a rapid and cost-effective method for qualitatively assessing the purity of this compound and monitoring the progress of reactions. While less precise than HPLC, it can effectively visualize the presence of the main compound and grossly detect impurities.

A typical TLC system involves a silica (B1680970) gel plate as the stationary phase and a solvent mixture, such as n-butanol, acetic acid, and water, as the mobile phase. reachdevices.com The compound spots are visualized under UV light, where the fluorenyl group provides strong absorbance. While TLC is useful, quantitative analysis of specific impurities, such as free amino acid content, is more accurately performed using other techniques like gas chromatography (GC) after derivatization. sigmaaldrich.commerck-lifescience.com.tw

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Fmoc-3-nitro-D-phenylalanine, and how can regioselective nitration be achieved?

  • Methodology : Synthesis typically involves nitration of Fmoc-D-phenylalanine using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Regioselectivity for the meta position (3-nitro) is influenced by steric and electronic factors. Post-reaction, purification via silica gel chromatography (e.g., hexane/ethyl acetate gradients) ensures removal of para-nitro byproducts .
  • Validation : Confirm regiochemistry using ¹H-NMR (e.g., aromatic proton shifts at δ 7.6–8.2 ppm) and HPLC (retention time comparison with standards) .

Q. How can this compound be purified to ≥98% purity, and what analytical techniques are critical?

  • Purification : Use reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA). For small-scale synthesis, recrystallization from ethanol/water mixtures may suffice.
  • Analysis :

  • HPLC : Monitor purity (≥98%) and detect diastereomers .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 433.4 for C₂₄H₂₀N₂O₆) .

Q. What are the storage conditions to prevent Fmoc group degradation or nitro group reduction?

  • Store at –20°C in anhydrous DMF or DMSO under inert gas (N₂/Ar). Avoid prolonged exposure to light or basic conditions, which may cleave the Fmoc group .

Advanced Research Questions

Q. How does the nitro group in this compound influence peptide conformational stability during solid-phase synthesis?

  • Mechanism : The electron-withdrawing nitro group increases rigidity in the peptide backbone, potentially stabilizing β-sheet structures. This is critical in designing enzyme-resistant peptides or amyloid fibril models.
  • Experimental Design : Incorporate the residue into model peptides (e.g., Aβ fragments) and analyze conformation via circular dichroism (CD) or X-ray crystallography .

Q. What strategies mitigate side reactions during Fmoc deprotection when nitro groups are present?

  • Challenge : Traditional piperidine-based deprotection may reduce nitro groups under basic conditions.
  • Solution : Use ionic liquids (e.g., [BMIM][BF₄]) with 20% piperidine, which enables efficient Fmoc removal at room temperature without nitro reduction . Validate via TLC or UV monitoring (λ = 301 nm for Fmoc group) .

Q. How do conflicting reports on nitro group stability under peptide cleavage conditions (TFA/H₂O) impact experimental design?

  • Data Contradiction : Some studies report nitro group stability in 95% TFA, while others note partial reduction.
  • Resolution : Pre-test cleavage conditions (e.g., 2 hr vs. 24 hr exposure) and analyze products via LC-MS. Add scavengers (e.g., triisopropylsilane) to minimize side reactions .

Q. Can this compound serve as a spectroscopic probe for studying peptide-membrane interactions?

  • Application : The nitro group’s strong UV absorbance (λmax ~260 nm) allows tracking of peptide localization in lipid bilayers via fluorescence quenching or surface plasmon resonance (SPR).
  • Protocol : Synthesize model transmembrane peptides and measure insertion kinetics in liposomes .

Methodological Considerations

  • Stereochemical Integrity : Use chiral HPLC (e.g., Chiralpak IA column) to confirm D-configuration and prevent racemization during coupling .
  • Troubleshooting : If nitration yields <50%, optimize reaction time (2–4 hr) and stoichiometry (1.2 eq HNO₃). Para-nitro byproducts can be recycled via catalytic hydrogenation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.